2-(methoxymethoxy)acetaldehyde
Overview
Description
2-(Methoxymethoxy)acetaldehyde is an organic compound with the molecular formula C4H8O3 It is a derivative of acetaldehyde, where one of the hydrogen atoms is replaced by a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethoxy)acetaldehyde typically involves the reaction of acetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then reacts with another molecule of methanol to form the desired product. The reaction conditions usually involve mild temperatures and an acidic environment to facilitate the formation of the acetal linkage .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where acetaldehyde and methanol are continuously fed into a reactor containing an acid catalyst. This method ensures a steady production rate and high yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethoxy)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the replacement of the methoxymethoxy group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
2-(Methoxymethoxy)acetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2-(methoxymethoxy)acetaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately affecting cellular processes and metabolic pathways .
Comparison with Similar Compounds
Methoxyacetaldehyde: Similar in structure but lacks the additional methoxy group.
Acetaldehyde: The parent compound, which lacks any methoxy groups.
2-Methoxyacetaldehyde: Contains a single methoxy group attached to the acetaldehyde moiety
Uniqueness: 2-(Methoxymethoxy)acetaldehyde is unique due to the presence of two methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in organic synthesis and research .
Properties
IUPAC Name |
2-(methoxymethoxy)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-6-4-7-3-2-5/h2H,3-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHPGKVCIOCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448668 | |
Record name | Acetaldehyde, (methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162468-22-6 | |
Record name | Acetaldehyde, (methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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